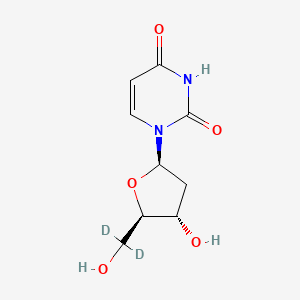
2'-脱氧尿苷-5',5''-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyuridine-5’,5’‘-d2 is a stable isotope-labeled analog of 2’-deoxyuridine, a nucleoside that is essential for DNA synthesis.
科学研究应用
2’-Deoxyuridine-5’,5’'-d2 has a wide range of scientific research applications:
Chemistry: Used as a labeling substrate in studies of DNA synthesis and degradation mechanisms.
Biology: Employed in cell proliferation assays and DNA replication studies.
Medicine: Utilized in the diagnosis of megaloblastic anemias due to vitamin B12 and folate deficiencies.
Industry: Applied in the development of new therapeutic agents for treating allergies, cancer, infections, and autoimmune diseases.
作用机制
Target of Action
2’-Deoxyuridine-5’,5’‘-d2, also known as 2’-Deoxyuridine-d2, primarily targets Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in DNA synthesis and replication. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .
Mode of Action
2’-Deoxyuridine-5’,5’'-d2 acts as an antimetabolite. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound can replace thymidine in the enzymatic step of viral replication or “growth”. The consequent production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and replication. By replacing thymidine during DNA synthesis, it disrupts the normal base pairing and leads to the production of faulty DNA . This can inhibit the replication of viruses and potentially halt the growth of cancer cells .
Pharmacokinetics
It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis
Result of Action
The primary result of the action of 2’-Deoxyuridine-5’,5’'-d2 is the disruption of DNA synthesis and replication. By incorporating into the DNA structure, it can inhibit the replication of viruses and potentially halt the growth of cancer cells . This can lead to the death of the infected or cancerous cells.
生化分析
Biochemical Properties
2’-Deoxyuridine-5’,5’‘-d2 interacts with various enzymes and proteins in biochemical reactions. It is a substrate for enzymes like uridine phosphorylase and thymidylate synthase . The nature of these interactions involves the conversion of 2’-Deoxyuridine-5’,5’'-d2 to deoxyuridine triphosphate during DNA synthesis .
Cellular Effects
2’-Deoxyuridine-5’,5’'-d2 has significant effects on various types of cells and cellular processes. It influences cell function by being incorporated into DNA during replication . This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’-Deoxyuridine-5’,5’'-d2 involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process involves binding interactions with biomolecules, activation of enzymes like uridine phosphorylase and thymidylate synthase, and changes in gene expression .
Metabolic Pathways
2’-Deoxyuridine-5’,5’'-d2 is involved in pyrimidine metabolism . It interacts with enzymes like uridine phosphorylase and thymidylate synthase
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine-5’,5’‘-d2 typically involves the incorporation of deuterium atoms at specific positions in the 2’-deoxyuridine molecule. One common method is the metal–halogen exchange reaction of 5-iodo-2’-deoxyuridine sodium salt . This reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of 2’-Deoxyuridine-5’,5’'-d2 involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the preparation of stock solutions, purification, and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: 2’-Deoxyuridine-5’,5’'-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine.
Major Products Formed: The major products formed from these reactions include halogenated derivatives like 5-iodo-2’-deoxyuridine, which have significant biological and chemical applications .
相似化合物的比较
5-Iodo-2’-deoxyuridine (IUdR): A thymidine analog used in cancer treatment and antiviral therapy.
5-Bromo-2’-deoxyuridine (BrdU): Used in cell proliferation assays and DNA labeling.
5-Fluoro-2’-deoxyuridine (FUdR): Employed in cancer research and treatment.
Uniqueness: 2’-Deoxyuridine-5’,5’'-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This property makes it particularly valuable in studies requiring detailed molecular analysis and quantification.
属性
IUPAC Name |
1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-YNJVSGIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














